![molecular formula C8H9ClFNO2 B2878136 5-(Aminomethyl)-2-fluorobenzoic acid;hydrochloride CAS No. 2377031-63-3](/img/structure/B2878136.png)
5-(Aminomethyl)-2-fluorobenzoic acid;hydrochloride
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Overview
Description
The compound “5-(Aminomethyl)-2-fluorobenzoic acid;hydrochloride” likely contains an aminomethyl group (-CH2NH2) and a fluorine atom attached to a benzoic acid backbone. The hydrochloride indicates that it’s a salt form of the compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 5-Aminolevulinic acid (5-ALA) can be synthesized by plants, animals, bacteria, and fungi . A synthesis method for 5-aminolevulinic acid hydrochloride has been patented, which involves several steps including Gabriel reaction and hydrolysis .Scientific Research Applications
Bioactivation and Antitumor Properties
The study by Wang and Guengerich (2012) explored the bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules, highlighting the role of human cytochrome P450 enzymes in mediating the antitumor activities of such compounds. This research sheds light on the biochemical pathways involved in the activation and deactivation of potential antitumor agents containing the benzothiazole pharmacophore, which includes molecules structurally related to 5-(Aminomethyl)-2-fluorobenzoic acid; hydrochloride (Wang & Guengerich, 2012).
Heterocyclic Chemistry and Drug Discovery
Křupková et al. (2013) demonstrated the utility of 4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound with structural similarities to 5-(Aminomethyl)-2-fluorobenzoic acid; hydrochloride, as a multireactive building block in the synthesis of various nitrogenous heterocycles. This work is significant for heterocyclic chemistry and drug discovery, offering pathways to synthesize benzimidazoles, benzotriazoles, and other heterocyclic scaffolds of interest in medicinal chemistry (Křupková et al., 2013).
Development of Novel Fluorescent Sensors
The creation of fluorescent sensors for metal ion detection, as explored by Ye et al. (2014), represents another application of chemistry related to 5-(Aminomethyl)-2-fluorobenzoic acid; hydrochloride. Their work on o-aminophenol-based chemosensors showcases the potential for developing highly selective and sensitive tools for detecting metal ions in biological and environmental samples, with implications for diagnostics and monitoring (Ye et al., 2014).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as aminolevulinic acid, are known to play a crucial role in the synthesis of heme, a vital component of hemoglobin .
Mode of Action
Similar compounds like aminolevulinic acid are known to be precursors in the synthesis of heme . They interact with their targets by being metabolized into protoporphyrin IX, which preferentially accumulates in cancer cells and fluoresces under specific light wavelengths .
Biochemical Pathways
Similar compounds like aminolevulinic acid are involved in the tetrapyrrole biosynthesis pathway, which leads to the synthesis of heme . This pathway significantly affects cell growth and metabolic flux .
Pharmacokinetics
Similar compounds like aminolevulinic acid are known to be metabolized into protoporphyrin ix, which preferentially accumulates in cancer cells .
Result of Action
Similar compounds like aminolevulinic acid are known to cause cell damage by generating singlet oxygen when they accumulate inside the cell and produce reactive oxygen species under appropriate wavelengths .
Action Environment
Similar compounds like aminolevulinic acid are known to be used in photodynamic therapy, where the action of the compound is influenced by the presence of light .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(aminomethyl)-2-fluorobenzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2.ClH/c9-7-2-1-5(4-10)3-6(7)8(11)12;/h1-3H,4,10H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZZTBDKZFVQCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)C(=O)O)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-2-fluorobenzoic acid;hydrochloride |
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